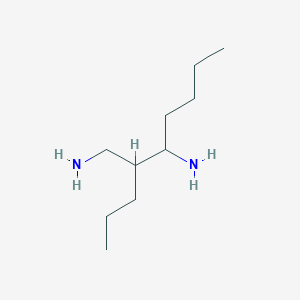
2-Propylheptane-1,3-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propylheptane-1,3-diamine is an organic compound belonging to the class of diamines. It is characterized by its two amino groups (-NH2) attached to a heptane backbone with a propyl group at the second carbon atom. This compound is known for its versatility in various chemical reactions and applications in scientific research, industry, and medicine.
Synthetic Routes and Reaction Conditions:
From 2-Propylheptane: The compound can be synthesized by the amination of 2-propylheptane using ammonia in the presence of a catalyst such as nickel or cobalt.
From 1,3-Diaminopropane: Another method involves the alkylation of 1,3-diaminopropane with propyl halides under controlled conditions.
Industrial Production Methods: In industrial settings, this compound is typically produced through the reaction of 2-propylheptane with ammonia over a metal catalyst. The process involves high pressure and temperature to ensure the formation of the diamine.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form various oxidized products, such as aldehydes, ketones, and carboxylic acids.
Reduction: The compound can be reduced to form amines or amides.
Substitution: It can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides and sulfonates are used in substitution reactions.
Major Products Formed:
Oxidation: Aldehydes, ketones, carboxylic acids.
Reduction: Amines, amides.
Substitution: Alkylated amines, sulfonated compounds.
科学研究应用
2-Propylheptane-1,3-diamine is widely used in scientific research due to its reactivity and versatility:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including heterocycles and coordination complexes.
Biology: The compound is used in the study of enzyme mechanisms and as a precursor in the synthesis of biologically active molecules.
Medicine: It is employed in drug delivery systems and the development of new pharmaceuticals.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism by which 2-propylheptane-1,3-diamine exerts its effects depends on the specific application. In general, the amino groups can act as nucleophiles, participating in various chemical reactions. The compound can interact with molecular targets such as enzymes, receptors, and other biomolecules, leading to the formation of new chemical bonds and the modulation of biological processes.
相似化合物的比较
1,3-Diaminopropane: A simpler diamine with similar reactivity but lacking the propyl group.
Ethylenediamine: A smaller diamine with two amino groups on a two-carbon chain.
属性
CAS 编号 |
94226-15-0 |
|---|---|
分子式 |
C10H24N2 |
分子量 |
172.31 g/mol |
IUPAC 名称 |
2-propylheptane-1,3-diamine |
InChI |
InChI=1S/C10H24N2/c1-3-5-7-10(12)9(8-11)6-4-2/h9-10H,3-8,11-12H2,1-2H3 |
InChI 键 |
FFVYQWXBWCSHEI-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(C(CCC)CN)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



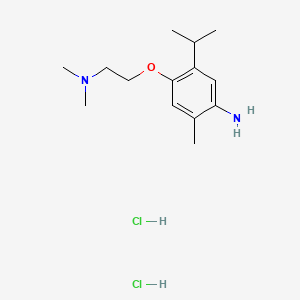
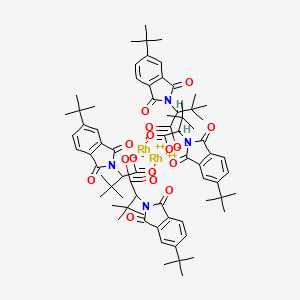

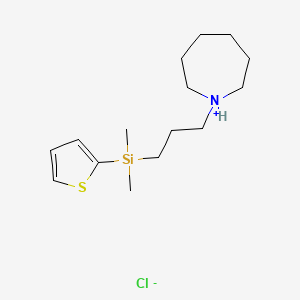

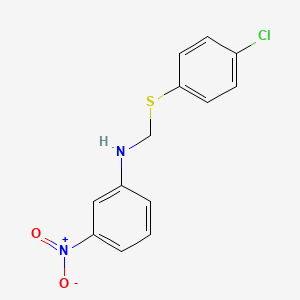
![[3-(2,3-Dihydro-1,4-benzodioxin-7-yl)-1-(4-fluorophenyl)propyl]azaniumchloride](/img/structure/B15347550.png)
![Chloro(pentamethylcyclopentadienyl){5-nitro-2-{1-[(4-methoxyphenyl)imino-kN]ethyl}phenyl-kC}iridium(III)](/img/structure/B15347551.png)
![2-[(E)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl]oxyethyl-trimethylazanium;benzoate](/img/structure/B15347552.png)
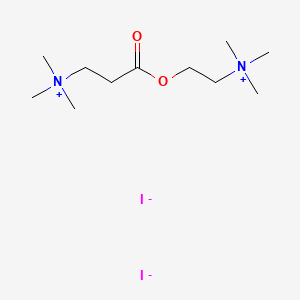


![1-O-[2-hydroxy-3-[oleoylamino]propyl]-D-glucitol](/img/structure/B15347562.png)
